An In-depth Technical Guide to the Core Chemical Properties of 1,2,3-Octanetriol

An In-depth Technical Guide to the Core Chemical Properties of 1,2,3-Octanetriol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental chemical and physical properties of 1,2,3-Octanetriol. The information is curated for professionals in research and development who require accurate and readily accessible data.

Core Chemical and Physical Properties

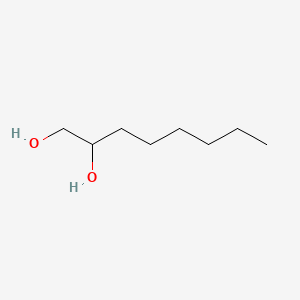

1,2,3-Octanetriol, a tri-substituted alcohol, possesses a range of properties stemming from its eight-carbon backbone and three hydroxyl groups. While extensive experimental data is not widely published, a collection of computed and catalogued properties provides a foundational understanding of this molecule.

Data Presentation: Summarized Quantitative Data

The following table summarizes the key identifying and physical properties of 1,2,3-Octanetriol. Note that many of these are computed properties and should be considered as such in any experimental design.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O₃ | PubChem[1] |

| Molecular Weight | 162.23 g/mol | PubChem[1] |

| IUPAC Name | octane-1,2,3-triol | PubChem[1] |

| CAS Number | 112196-85-7 | PubChem[1] |

| Canonical SMILES | CCCCCC(C(CO)O)O | PubChem[1] |

| InChI Key | QSQGNBGEHSFMAA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 6 | PubChem[2] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

| Storage Temperature | 2-8°C | Sigma-Aldrich[3] |

Note: Specific experimental data for melting point, boiling point, and density are not consistently available in public databases. The compound is noted to have high and low melting isomers.[4]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of 1,2,3-Octanetriol are not specifically documented in readily available literature. However, standard methodologies for organic compounds of similar nature (polyols, crystalline solids) are applicable.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound provides a crucial indication of its purity.[5] A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[6]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 1,2,3-Octanetriol is packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the bottom.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[6][9] The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated rapidly to approximately 10°C below its expected melting point.[7] The heating rate is then reduced significantly to about 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[8] For accuracy, the determination should be repeated at least twice with fresh samples.[5]

2.2. Boiling Point Determination (Distillation Method)

For liquid compounds, the boiling point is a key physical constant. The following is a standard laboratory procedure for its determination.

Methodology:

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask along with a few boiling chips to ensure smooth boiling.[10] A thermometer is positioned so that its bulb is just above the liquid level, allowing for the measurement of the vapor temperature.[11] The flask is connected to a condenser.[12]

-

Heating: The flask is gently and uniformly heated.[10]

-

Observation and Recording: As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The temperature that remains constant as the liquid distills is the boiling point.[10][12] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[10]

Mandatory Visualizations

As specific signaling pathways involving 1,2,3-Octanetriol are not documented in current literature, a logical workflow for a key experimental protocol is provided below.

Caption: Workflow for Melting Point Determination.

Applications in Research and Drug Development

While 1,2,3-Octanetriol is not a widely studied molecule in pharmacology, its structural motifs are of interest. As a polyol (a compound with multiple hydroxyl groups), it has potential applications as an excipient, a starting material for synthesis, or a fragment in fragment-based drug discovery. Its amphiphilic nature, with a polar triol head and a nonpolar alkyl tail, suggests potential utility as a surfactant or emulsifier in formulations. Further research is required to elucidate any specific biological activity or utility in drug development.

References

- 1. 1,2,3-Octanetriol | C8H18O3 | CID 4260354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3,7-Octanetriol | C8H18O3 | CID 85279741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scientificlabs.com [scientificlabs.com]

- 4. 1,2,8-OCTANETRIOL CAS#: 382631-43-8 [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. ursinus.edu [ursinus.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]